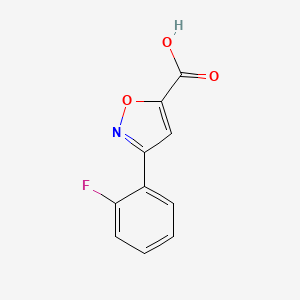

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Description

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is a fluorinated isoxazole derivative with the molecular formula C₁₀H₆FNO₃ (molecular weight: 207.06 g/mol) . The compound features a carboxylic acid group at the 5-position of the isoxazole ring and a 2-fluorophenyl substituent at the 3-position. Its structural uniqueness lies in the electron-withdrawing fluorine atom at the ortho position of the phenyl ring, which influences electronic properties and intermolecular interactions. This compound is primarily utilized as a precursor for synthesizing bioactive amides and esters in medicinal chemistry, particularly in antiviral and enzyme inhibition studies .

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNODLZYXWQEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390274 | |

| Record name | 3-(2-fluorophenyl)isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842973-74-4 | |

| Record name | 3-(2-Fluorophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842973-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-fluorophenyl)isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The use of halogenated precursors, such as 2-fluorobenzoyl chloride, allows for easier introduction of the fluorophenyl group:

- The benzoyl chloride reacts with hydroxylamine derivatives to form an intermediate.

- Cyclization occurs to yield the isoxazole core, followed by oxidation or hydrolysis to introduce the carboxylic acid group.

Catalytic Cyclization

Catalysts such as palladium or copper salts can be employed to enhance the efficiency of cyclization reactions, especially when using fluorinated aromatic compounds.

Experimental Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitrile Oxide Generation | Hydroxylamine hydrochloride, base | ~70 | Requires controlled temperature to avoid side reactions |

| Cyclization | Alkyne derivative, solvent (e.g., THF) | ~80 | Reaction catalyzed by transition metals |

| Carboxylation | CO₂, base (e.g., KOH), high pressure | ~60 | Requires specialized equipment for handling high-pressure CO₂ |

Challenges in Synthesis

- Regioselectivity : Ensuring selective formation of the desired isomer during cyclization.

- Yield Optimization : Achieving high yields while minimizing by-products.

- Handling Fluorinated Compounds : Requires precautions due to potential toxicity and reactivity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

Oxidation: Formation of oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-Cancer Research

Recent studies have highlighted the compound's potential as an anti-cancer agent. A series of fluorophenyl-isoxazole derivatives were synthesized and evaluated for their antiproliferative activities against several cancer cell lines, including Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cells. The most potent derivative exhibited IC50 values of 5.76 µg/mL against Hep3B cells, indicating promising therapeutic potential in cancer treatment .

Anti-inflammatory Properties

The compound serves as an intermediate in the synthesis of drugs targeting inflammatory pathways. Its structural characteristics allow for modifications that enhance the efficacy of anti-inflammatory agents, making it a valuable component in drug design .

Biochemical Research

Enzyme Interaction Studies

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. Researchers employ this compound to better understand complex biological systems, which can lead to the identification of new therapeutic targets .

Antioxidant Activity

In various studies, isoxazole derivatives have been tested for their antioxidant properties. For instance, specific derivatives demonstrated superior antioxidant capabilities compared to traditional antioxidants like quercetin, suggesting that this compound could play a role in developing antioxidant therapies .

Material Science Applications

Polymer Development

The unique chemical properties of this compound make it suitable for use in advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance durability and performance, which is critical for applications in electronics and protective coatings .

Data Table: Summary of Applications

Case Studies

-

Anti-Cancer Activity Evaluation

A study synthesized a series of derivatives based on this compound, evaluating their effects on cancer cell lines through MTS assays. The findings indicated that certain derivatives significantly reduced cell viability, demonstrating the compound's potential as a lead structure for new anti-cancer drugs . -

Antioxidant Testing in Biological Models

Research conducted on isoxazole derivatives showed promising results in both in vivo (C. elegans) and in vitro (human fibroblasts) models for antioxidant activity, suggesting that modifications of the base structure could yield compounds with enhanced protective effects against oxidative damage .

Mécanisme D'action

The mechanism of action of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent positions, halogenation patterns, and functional groups. A comparative analysis is summarized below:

Key Research Findings

- Ortho-Fluorine Advantage : The ortho-fluorine in 3-(2-fluorophenyl) derivatives reduces metabolic oxidation, extending half-life compared to para-fluoro analogs .

- Halogen Effects : Chlorine at the 2-position (e.g., 5-(2-chlorophenyl)isoxazole-3-carboxylic acid) improves binding to cysteine proteases via halogen bonds .

- Carboxylic Acid Position: A -COOH group at C5 (vs. C4) enhances hydrogen-bonding capacity, critical for PD-1/PD-L1 inhibition in cancer immunotherapy .

Activité Biologique

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the fluorophenyl group enhances its pharmacological properties. Synthesis typically involves the reaction of appropriate phenyl derivatives with isoxazole precursors, followed by carboxylation to yield the final product.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have evaluated its antiproliferative effects against various cancer cell lines. For instance, derivatives of isoxazole compounds have shown promising results against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cells. The most active derivatives demonstrated IC50 values ranging from 5.76 to 39.80 µg/mL, indicating significant cytotoxicity .

- Anticonvulsant Effects : Preliminary studies suggest that this compound may modulate voltage-gated sodium channels, contributing to its anticonvulsant properties .

- Anti-inflammatory Properties : Compounds related to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives showing notable anti-inflammatory activity .

Anticancer Studies

A study synthesized a series of isoxazole-carboxamide derivatives, including this compound analogs. These were tested for cytotoxicity against multiple cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2f | Hep3B | 5.76 |

| 2d | HeLa | 15.48 |

| 2a | MCF-7 | 39.80 |

The results indicated that compounds 2d and 2e significantly reduced alpha-fetoprotein secretion in Hep3B cells and induced G2/M phase arrest, similar to the positive control doxorubicin .

Anticonvulsant Studies

The anticonvulsant activity of related compounds has been attributed to their ability to modulate ion channels. In vitro tests suggest that these compounds can inhibit neuronal excitability, potentially making them candidates for further development in seizure management .

Anti-inflammatory Studies

In a comparative study assessing anti-inflammatory activity through COX inhibition assays:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 0.02 | 0.04 |

| Compound B | 0.62 | >1 |

These findings highlight the potential of fluorinated isoxazoles in developing selective COX inhibitors with lower side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Case Study on Liver Cancer : A novel derivative was tested against Hep3B cells, demonstrating a significant reduction in cell viability and induction of apoptosis compared to untreated controls.

- Case Study on Seizure Disorders : In animal models, the administration of related isoxazole compounds resulted in a marked decrease in seizure frequency, supporting their potential as anticonvulsants.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid, and how can their efficiency be validated?

The synthesis of fluorophenyl-isoxazole derivatives often employs 1,3-dipolar cycloaddition between nitrile oxides and alkynes or Claisen condensation. For example, highlights structural analogs synthesized via regioselective cyclization, where the fluorophenyl group is introduced via palladium-catalyzed coupling. Post-synthesis, validate purity using HPLC (≥97% purity as per ) and structural confirmation via (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) and FT-IR (C=O stretch ~1700 cm) .

Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?

Solubility screening in polar (DMSO, methanol) and aqueous buffers (pH 1–10) is critical. provides solubility data for a related compound (10 mM in DMSO), suggesting similar protocols. Stability studies should include:

Q. What analytical techniques are most effective for detecting impurities in this compound?

Use orthogonal methods:

- HPLC-MS : Detect trace impurities (e.g., references EP impurity standards).

- to confirm fluorophenyl integrity (δ -110 to -120 ppm for aromatic fluorine).

- Elemental analysis to verify C, H, N, F content (target ±0.4% deviation) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity or reactivity of this compound?

- DFT calculations : Optimize geometry (B3LYP/6-31G* level) to assess electronic effects of the fluorine substituent (’s SMILES/InChI data can guide input structures).

- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Fluorine’s electronegativity may enhance binding via halogen bonds .

Q. How should researchers address contradictory bioactivity data reported in different studies?

Contradictions may arise from:

- Purity variations : Compare COA data (e.g., ’s >98% purity vs. lower-grade batches).

- Assay conditions : Validate cell lines, incubation times, and solvent controls (DMSO concentration ≤0.1%).

- Structural analogs : Fluorine position (2- vs. 3-/4-fluoro) drastically alters activity (). Replicate studies with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?

- Positional isomerism : Synthesize 3-(3-fluorophenyl) and 3-(4-fluorophenyl) analogs () to map fluorine’s electronic effects.

- Functional group interconversion : Convert carboxylic acid to amides (e.g., ’s amide derivative) via EDC/HOBt coupling.

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical substituents for target engagement .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?

- Flow chemistry : Improve heat dissipation for exothermic cyclization steps.

- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki couplings (lower catalyst loading vs. batch reactions).

- Crystallization optimization : Use solvent/anti-solvent pairs (e.g., ethanol/water) to enhance purity (’s 97% purity threshold) .

Methodological Best Practices

- Data reproducibility : Cross-validate spectral data with public databases (PubChem CID in ).

- Safety protocols : Follow GHS guidelines () for handling fluorinated compounds (use fume hoods, nitrile gloves).

- Ethical reporting : Disclose synthetic yields, purity, and assay conditions to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.